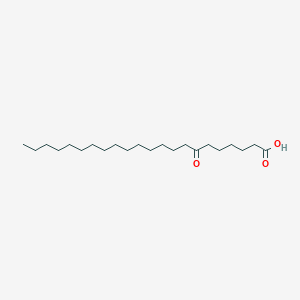
7-Oxodocosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxodocosanoic acid: is a long-chain oxo-fatty acid, specifically a derivative of docosanoic acid. It is characterized by the presence of a ketone group at the 7th carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of 7-Oxodocosanoic acid typically involves the oxidation of docosanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the ketone functionality at the desired position .
Industrial Production Methods: : Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient conversion of docosanoic acid to this compound .
Analyse Des Réactions Chimiques
Types of Reactions: : 7-Oxodocosanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: : 7-Oxodocosanoic acid is used as a precursor in the synthesis of more complex molecules.
Biology: : In biological research, this compound is studied for its role in cellular signaling pathways. It is involved in the regulation of lipid metabolism and has potential implications in understanding metabolic disorders .
Medicine: : The compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. Its derivatives have shown promise in modulating inflammatory responses .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in lubricants, surfactants, and other industrial applications .
Mécanisme D'action
The mechanism by which 7-Oxodocosanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate lipid metabolism by influencing key enzymes and receptors involved in fatty acid oxidation and synthesis. Additionally, it may interact with signaling pathways related to inflammation and cellular stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
22-Oxodocosanoic acid: Another oxo-fatty acid with a ketone group at the 22nd carbon position.
Docosahexaenoic acid (DHA): A polyunsaturated fatty acid involved in anti-inflammatory and neuroprotective activities.
Uniqueness: : 7-Oxodocosanoic acid is unique due to its specific ketone functionality at the 7th carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other docosanoids and oxo-fatty acids, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
95806-67-0 |
|---|---|
Formule moléculaire |
C22H42O3 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
7-oxodocosanoic acid |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h2-20H2,1H3,(H,24,25) |
Clé InChI |
NELQBDVGHVTNJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
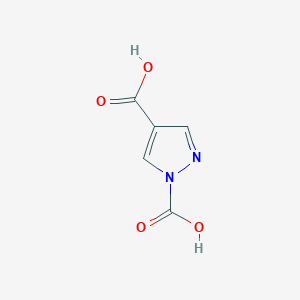
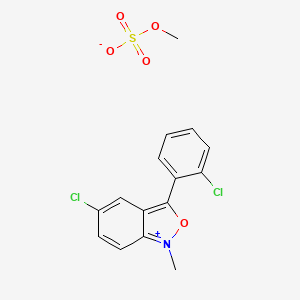
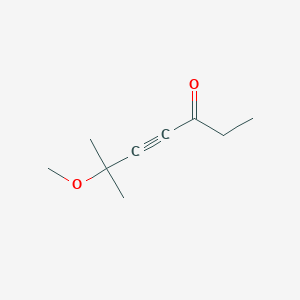
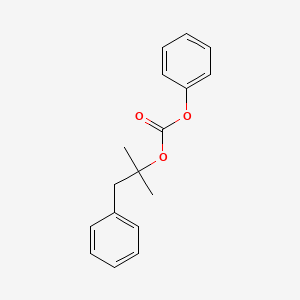

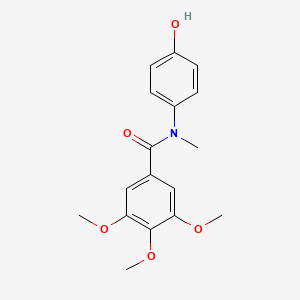
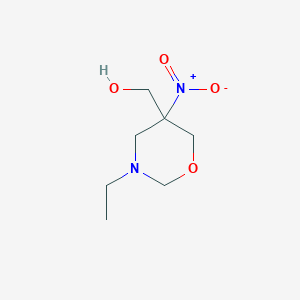
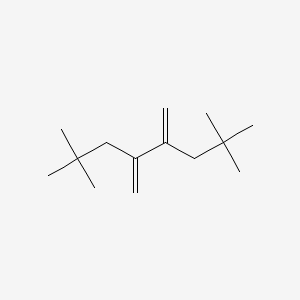
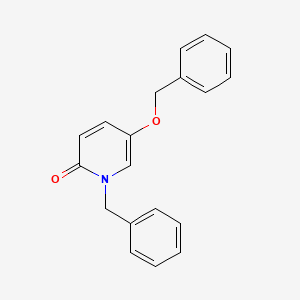
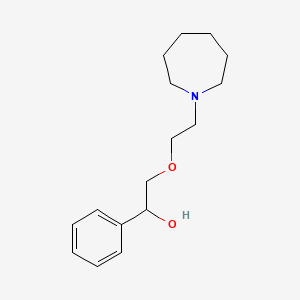
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)

